Cas no 56711-06-9 (Acetyl-L-isoleucine amide)

Acetyl-L-isoleucine amide Chemical and Physical Properties
Names and Identifiers
-
- Pentanamide,2-(acetylamino)-3-methyl-, (2S,3S)-
- (2S,3S)-2-acetamido-3-methylpentanamide
- Acetyl-L-isoleucine amide
- Ac-Ile-NH?
- Ac-ile-nh2
- (2S,3S)-2-(Acetylamino)-3-methylpentanamide
- N-Acetyl-L-isoleucinamide
- Pentanamide,2-(acetylamino)-3-methyl-,[S-(R*,R*)]
- AKOS006275706
- N~2~-Acetyl-L-isoleucinamide
- 2-[[(1-ETH-1-YNYLBUT-2-ENYL)OXY]CARBONYL]BENZOICACID
- 56711-06-9
- FD21826
- Pentanamide,2-(acetylamino)-3-methyl-,(2S,3S)-
- Ac-L-Ile-NH2
- SCHEMBL10137041
- MFCD00080832
- AS-49214
- DTXSID10426217
- acetyl-l-isoleucineamide
- Ac-Ile-NH
-
- MDL: MFCD00080832
- Inchi: InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1
- InChI Key: WFBXRBMLCXMBBM-FSPLSTOPSA-N
- SMILES: CC[C@@H]([C@H](NC(C)=O)C(N)=O)C
Computed Properties
- Exact Mass: 172.12100
- Monoisotopic Mass: 172.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 72.2Ų
Experimental Properties
- PSA: 72.19000
- LogP: 1.11370
Acetyl-L-isoleucine amide Security Information
Acetyl-L-isoleucine amide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Acetyl-L-isoleucine amide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263469-5g |
AC-ILE-NH2 |
56711-06-9 | 99% (TLC) | 5g |
$1150 | 2024-06-06 | |
TRC | A297920-250mg |
Acetyl-L-isoleucine amide |
56711-06-9 | 250mg |
$ 133.00 | 2023-04-19 | ||
1PlusChem | 1P00EH7C-250mg |
AC-ILE-NH2 |
56711-06-9 | 98% | 250mg |
$139.00 | 2025-02-27 | |
1PlusChem | 1P00EH7C-1g |
AC-ILE-NH2 |
56711-06-9 | 98% | 1g |
$328.00 | 2025-02-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-291811-1g |
Acetyl-L-isoleucine amide, |
56711-06-9 | 1g |
¥722.00 | 2023-09-05 | ||
Ambeed | A702901-25g |
(2S,3S)-2-Acetamido-3-methylpentanamide |
56711-06-9 | 97% | 25g |
$720.0 | 2024-04-18 | |
eNovation Chemicals LLC | Y1263469-5g |
AC-ILE-NH2 |
56711-06-9 | 99% (TLC) | 5g |
$1150 | 2025-02-18 | |
abcr | AB446801-5 g |
Ac-Ile-NH2 |
56711-06-9 | 5g |
€349.50 | 2022-06-10 | ||
eNovation Chemicals LLC | Y1263469-250mg |
AC-ILE-NH2 |
56711-06-9 | 99% (TLC) | 250mg |
$225 | 2024-06-06 | |
eNovation Chemicals LLC | Y1263469-1g |
AC-ILE-NH2 |
56711-06-9 | 99% (TLC) | 1g |
$340 | 2024-06-06 |
Acetyl-L-isoleucine amide Related Literature
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
Additional information on Acetyl-L-isoleucine amide
Recent Advances in the Study of Acetyl-L-isoleucine amide (CAS: 56711-06-9)
Acetyl-L-isoleucine amide (CAS: 56711-06-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetics, and efficacy in various disease models. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications in medicine.
One of the key areas of investigation has been the role of Acetyl-L-isoleucine amide in neuroprotection. A 2023 study published in the Journal of Neurochemistry demonstrated that this compound exhibits significant neuroprotective effects in models of ischemic stroke. The researchers attributed these effects to its ability to modulate glutamate receptors and reduce oxidative stress, suggesting its potential as a novel therapeutic agent for neurodegenerative diseases.
In addition to its neuroprotective properties, recent research has explored the compound's potential in metabolic disorders. A study in the European Journal of Pharmacology (2024) highlighted its ability to improve insulin sensitivity in diabetic mouse models. The findings suggest that Acetyl-L-isoleucine amide may act through AMP-activated protein kinase (AMPK) pathways, offering a new avenue for the development of anti-diabetic drugs.
Pharmacokinetic studies have also advanced our understanding of this compound. A 2024 paper in Drug Metabolism and Disposition reported improved bioavailability of Acetyl-L-isoleucine amide when administered in nanoparticle formulations. This development addresses previous challenges related to its poor solubility and could significantly enhance its clinical applicability.
The synthesis and structural optimization of Acetyl-L-isoleucine amide derivatives have been another focus area. Recent work published in Bioorganic & Medicinal Chemistry Letters (2024) described novel synthetic routes that improve yield and purity while maintaining biological activity. These advancements are crucial for scaling up production for potential clinical trials.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Current research gaps include the need for more comprehensive toxicity studies and the development of targeted delivery systems. The scientific community continues to explore these aspects, with several ongoing preclinical studies expected to report results in the coming year.
In conclusion, the recent research on Acetyl-L-isoleucine amide (56711-06-9) demonstrates its multifaceted potential in treating neurological and metabolic disorders. While significant progress has been made in understanding its mechanisms and improving its pharmacological properties, further research is needed to fully realize its therapeutic potential. The compound represents an exciting area of development in precision medicine and warrants continued investigation.
56711-06-9 (Acetyl-L-isoleucine amide) Related Products
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
